molecular formula C15H19ClN2O3S B11490665 3-[(4-chlorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-amine

3-[(4-chlorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-amine

Cat. No.: B11490665
M. Wt: 342.8 g/mol
InChI Key: KSGSHARFJZGTAY-UHFFFAOYSA-N
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Description

3-(4-CHLOROBENZENESULFONYL)-1-(2-METHOXYETHYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE is a synthetic organic compound that belongs to the class of sulfonyl-substituted pyrroles. These compounds are known for their diverse applications in medicinal chemistry, materials science, and industrial processes due to their unique chemical properties.

Properties

Molecular Formula

C15H19ClN2O3S

Molecular Weight

342.8 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-amine

InChI

InChI=1S/C15H19ClN2O3S/c1-10-11(2)18(8-9-21-3)15(17)14(10)22(19,20)13-6-4-12(16)5-7-13/h4-7H,8-9,17H2,1-3H3

InChI Key

KSGSHARFJZGTAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)N)CCOC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROBENZENESULFONYL)-1-(2-METHOXYETHYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, using reagents like sulfonyl chlorides in the presence of a base.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring or the methoxyethyl group.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfinyl or sulfide group.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution on the chlorobenzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators, given the bioactivity of sulfonyl-containing compounds.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

Industrially, this compound might be used in the production of specialty chemicals, polymers, or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROBENZENESULFONYL)-1-(2-METHOXYETHYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group could play a key role in these interactions, potentially forming hydrogen bonds or electrostatic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-METHYLBENZENESULFONYL)-1-(2-METHOXYETHYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE
  • 3-(4-CHLOROBENZENESULFONYL)-1-(2-ETHOXYETHYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE

Uniqueness

Compared to similar compounds, 3-(4-CHLOROBENZENESULFONYL)-1-(2-METHOXYETHYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE might exhibit unique properties due to the presence of the 4-chlorobenzene and 2-methoxyethyl groups. These groups could influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for specific applications.

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